molecular formula C12H14FNO3 B596867 Methyl 5-Fluoro-2-morpholinobenzoate CAS No. 1256633-20-1

Methyl 5-Fluoro-2-morpholinobenzoate

Cat. No.: B596867
CAS No.: 1256633-20-1
M. Wt: 239.246
InChI Key: LONVZHSFEFHYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-Fluoro-2-morpholinobenzoate: is a heterocyclic organic compound with the molecular formula C({12})H({14})FNO(_{3}) and a molecular weight of 239.24 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes a morpholine ring and a fluorine atom attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Fluoro-2-morpholinobenzoate typically involves the esterification of 5-fluoro-2-morpholinobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Fluoro-2-morpholinobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Products include oxidized derivatives of the original compound.

    Reduction: Reduced derivatives are formed.

    Hydrolysis: The major products are 5-fluoro-2-morpholinobenzoic acid and methanol.

Scientific Research Applications

Methyl 5-Fluoro-2-morpholinobenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-Fluoro-2-morpholinobenzoate involves its interaction with specific molecular targets, which can vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research and may differ based on the specific application.

Comparison with Similar Compounds

  • Methyl 5-Fluoro-2-methoxybenzoate
  • Methyl 5-Fluoro-2-aminobenzoate
  • Methyl 5-Fluoro-2-hydroxybenzoate

Comparison: Methyl 5-Fluoro-2-morpholinobenzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The fluorine atom also contributes to its reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 5-fluoro-2-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONVZHSFEFHYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.